molecular formula C17H23N3O3 B2407263 1-Methyl-4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1796969-57-7

1-Methyl-4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2407263
CAS No.: 1796969-57-7
M. Wt: 317.389
InChI Key: ARALLBWDYNLYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic chemical compound designed for research and development purposes. This molecule features a complex structure incorporating piperidine and pyrrolidinone moieties, which are common pharmacophores in medicinal chemistry . Compounds with similar substructures are frequently investigated for their potential to interact with various biological targets and have been explored in numerous therapeutic areas . As a sophisticated organic building block, it can be utilized in chemical synthesis, library development, and as an intermediate in the discovery of novel bioactive molecules. Researchers can employ this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for probing biochemical pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and profiling experiments prior to use.

Properties

IUPAC Name

1-methyl-4-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12-4-3-5-15(18-12)23-14-6-8-20(9-7-14)17(22)13-10-16(21)19(2)11-13/h3-5,13-14H,6-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARALLBWDYNLYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CC(=O)N(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Methyl-4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.

Scientific Research Applications

1-Methyl-4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Organic Synthesis: Its reactivity allows it to serve as a building block for synthesizing more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be utilized in the production of fine chemicals and pharmaceuticals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following table summarizes key structural features of the target compound and its analogs:

Compound Name / Identifier Core Structure Key Substituents Molecular Weight Notable Features Reference
1-Methyl-4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one (Target) Pyrrolidin-2-one Piperidine-carbonyl bridge, 6-methylpyridin-2-yloxy ~327 g/mol* Lactam core enhances stability -
1-methyl-3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one Dihydropyridin-2-one Piperidine-carbonyl bridge, 6-methylpyridin-2-yloxy 327.3776 g/mol Unsaturated ring may increase rigidity
{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-... Pyrazolo[3,4-d]pyrimidine Methanesulfonylphenyl, pyridinyl groups >450 g/mol Kinase inhibitor candidates
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine Piperidin-1-yl, methyl ~204 g/mol Crystalline structure studied
3-methyl-2-[1-(4-piperidin-1-ylmethyl-phenyl)piperidin-4-ylmethoxy]-6-pyridin-4-yl-3H-... Pyrimidin-4-one Dual piperidine chains, benzyl substituents >500 g/mol High molecular complexity

*Estimated based on .

Key Observations:

Core Heterocycle: The target compound’s pyrrolidinone core distinguishes it from pyrimidine (), pyrazolo-pyrimidine (), and dihydropyridinone () analogs. Lactams like pyrrolidin-2-one often exhibit improved metabolic stability compared to non-cyclic amides or unsaturated rings. The dihydropyridin-2-one analog (CAS 1797857-25-0) shares a similar piperidine-carbonyl bridge but features a six-membered partially unsaturated ring, which may reduce solubility due to increased planarity .

Substituent Complexity :

  • Patent compounds () incorporate bulky pyrazolo-pyrimidine and methanesulfonylphenyl groups, likely designed for kinase inhibition. These substituents increase molecular weight (>450 g/mol) and may limit blood-brain barrier penetration compared to the target compound’s simpler structure.
  • The dual piperidine-containing analog () demonstrates how additional aromatic and aliphatic chains can escalate synthetic complexity and reduce bioavailability .

Crystallinity and Stability :

  • The pyrimidine derivative in () was analyzed for its crystalline structure, highlighting the role of hydrogen-bonding networks in stability. The target compound’s lactam core may similarly promote crystallinity, though its piperidine-oxy group could introduce steric hindrance during crystal packing.

Pharmacological Implications

  • In contrast, pyrazolo-pyrimidine derivatives () are more likely to target ATP-binding pockets in kinases.

Biological Activity

1-Methyl-4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound belonging to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, which incorporates a piperidine ring and a pyridine moiety, suggests various interaction capabilities with biological targets.

The molecular formula of this compound is C24H25N2O4C_{24}H_{25}N_{2}O_{4}. Its structure features:

  • Piperidine Ring : A six-membered ring containing nitrogen, known for its role in various biological activities.
  • Pyridine Moiety : A five-membered aromatic ring that can participate in electron-donating or accepting interactions.
  • Carbonyl Group : This functional group is critical for the compound's reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or neurodegenerative disorders.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to immune responses or neurotransmission.

1. Anticancer Properties

Research has indicated that piperidine derivatives, including this compound, exhibit anticancer activity. For instance, studies have shown that compounds with similar structural features can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.

2. Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective properties. They may target cholinesterases and monoamine oxidases, thereby enhancing neurotransmitter levels and promoting neuronal health.

Study 1: Anticancer Activity

A study published in MDPI explored the anticancer potential of various piperidine derivatives. The results indicated that compounds similar to this compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of piperidine derivatives on Alzheimer's disease models. The study revealed that these compounds could inhibit amyloid-beta aggregation and enhance cognitive function through dual cholinesterase inhibition .

Data Tables

Activity Target Effect Reference
AnticancerFaDu Tumor CellsInduces apoptosis
NeuroprotectionCholinesteraseEnhances neurotransmitter levels
Enzyme InhibitionMonoamine OxidasePrevents neurodegeneration

Q & A

Q. How to validate target engagement in vivo for mechanistic studies?

  • Methodological Answer : Employ positron emission tomography (PET) with 11C^{11}C-labeled compound to track brain penetration and target binding in animal models. Ex vivo autoradiography confirms regional distribution .

Key Considerations

  • Data Contradictions : Cross-validate findings using orthogonal methods (e.g., in vitro binding + in vivo PET) to address discrepancies in receptor affinity or metabolic stability .
  • Safety Protocols : Adhere to GHS guidelines (e.g., H300 for acute toxicity) and use fume hoods/PPE during synthesis to mitigate risks from reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.